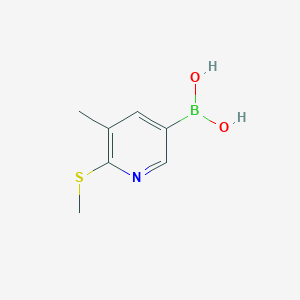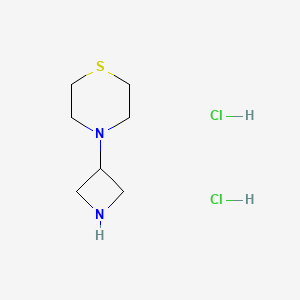![molecular formula C9H9NO2 B3089222 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1190392-48-3](/img/structure/B3089222.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Mécanisme D'action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile derivatives (capds), have been employed as inhibitors for carbon steel (cs) corrosion .
Mode of Action
Capds, which are structurally similar, exhibit their inhibitory action through adsorption on the cs interface . This adsorption follows the Langmuir isotherm model, including physisorption and chemisorption . The efficacy of the CAPD molecules correlates well with their structures, and this protection was attributed to their adsorption on the CS surface .
Biochemical Pathways
The related capds are known to form a protective layer on the cs surface, retarding the attack of corrosive medium .
Result of Action
Capds, which are structurally similar, have been shown to exhibit superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 .
Action Environment
The action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid can be influenced by environmental factors. For instance, the related CAPDs exhibit their inhibitory action in a molar H2SO4 medium . The corrosion protection efficiency of these compounds lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, and the medium temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N). The reaction involves several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalytic systems, such as manganese-catalyzed oxidation, can be adapted for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: Alkylation reactions can be performed using alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like Et3N.
Major Products Formed
Applications De Recherche Scientifique
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives exhibit a wide spectrum of biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Material Science: The unique structural properties of this compound make it a potential candidate for the development of new materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar and can be synthesized through oxidation reactions.
Cyclopenta[b]pyridine derivatives: These include various substituted derivatives that exhibit similar biological activities and synthetic routes.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to its specific carboxylic acid functional group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other cyclopenta[b]pyridine derivatives .
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGKQZHWCKDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3089178.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)
![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)
![7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089202.png)

![6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089215.png)
